3,5-Di-tert-butylphenol

Oxidation stability Catalytic autoxidation Phenoxy radical chemistry

3,5-Di-tert-butylphenol (35-DTBP) is a unique meta-substituted hindered phenol that overcomes the synthetic and stability limitations of ortho‑substituted isomers. Unlike 2,6‑DTBP, its unencumbered para and ortho positions enable selective electrophilic substitution and para‑functionalization for high‑potency antioxidant scaffolds. It remains virtually inert under high‑temperature autoxidation, making it the preferred building block for lubricant and polymer additives in oxygen‑exposed environments. Additionally, 35‑DTBP is a validated anti‑biofilm lead compound with reproducible, non‑biocidal activity against Streptococcus mutans and Candida species. Choose 35‑DTBP when oxidative resistance, synthetic versatility, and biofilm‑specific research outcomes are paramount.

Molecular Formula C14H22O
Molecular Weight 206.32 g/mol
CAS No. 1138-52-9
Cat. No. B075145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Di-tert-butylphenol
CAS1138-52-9
Synonyms3,5-di-tert-butylphenol
3,5-DTB compound
Molecular FormulaC14H22O
Molecular Weight206.32 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1)O)C(C)(C)C
InChIInChI=1S/C14H22O/c1-13(2,3)10-7-11(14(4,5)6)9-12(15)8-10/h7-9,15H,1-6H3
InChIKeyZDWSNKPLZUXBPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Di-tert-butylphenol CAS 1138-52-9: Hindered Phenol Procurement and Differentiation Overview


3,5-Di-tert-butylphenol (35-DTBP, CAS 1138-52-9) is a sterically hindered phenolic compound characterized by two tert-butyl substituents at the 3- and 5-positions of the phenol ring. With molecular formula C₁₄H₂₂O and molecular weight 206.32 g/mol, this white crystalline solid exhibits a melting point of 87-89 °C and a logP of 4.640 . As a hindered phenol, 35-DTBP serves as a synthetic building block and precursor in antioxidant chemistry, polymer stabilization formulations, and pharmaceutical intermediate synthesis . Its structural isomerism—distinct from the more extensively studied 2,6-di-tert-butylphenol and 2,4-di-tert-butylphenol—conveys unique steric and electronic properties that govern its reactivity, oxidative stability, and biological activity profiles.

Why 3,5-Di-tert-butylphenol Cannot Be Substituted with 2,6-DTBP or Other Hindered Phenol Isomers


Despite sharing the same molecular formula and hindered phenol classification, 3,5-di-tert-butylphenol exhibits fundamentally distinct behavior from its positional isomers, particularly 2,6-di-tert-butylphenol (2,6-DTBP). The para-substitution pattern in 2,6-DTBP places both tert-butyl groups ortho to the hydroxyl, providing maximal steric protection to the phenolic oxygen [1]. In contrast, the meta-substitution pattern in 35-DTBP positions the bulky groups at the 3- and 5-positions, leaving the 2- and 6-positions (ortho) and the 4-position (para) accessible for electrophilic attack and coupling reactions. This positional isomerism produces divergent autoxidation behavior, radical coupling outcomes, and electrophilic substitution reactivity that render these compounds non-interchangeable in both synthetic and formulation applications . The following quantitative evidence establishes the specific dimensions along which 35-DTBP is differentiated from its closest comparators.

Quantitative Differentiation of 3,5-Di-tert-butylphenol: Head-to-Head Comparative Evidence for Scientific Selection


Oxidative Stability: 3,5-DTBP vs. 2,6-DTBP in Supercritical CO₂ Autoxidation

In a direct head-to-head comparison under identical catalytic autoxidation conditions, 3,5-di-tert-butylphenol (35-DTBP) demonstrated fundamentally different oxidative behavior compared to 2,6-di-tert-butylphenol (DTBP). 35-DTBP yielded only traces of products under the same experimental conditions that converted DTBP totally to a mixture of the oxygenation product 2,6-di-tert-butyl-1,4-benzoquinone (DTBQ) and the radical coupling product 3,5,3',5'-tetra-tert-butyl-4,4'-diphenoquinone (TTDBQ) [1]. This near-complete resistance to autoxidation in 35-DTBP, versus total conversion of 2,6-DTBP, stems from the meta-positioned tert-butyl groups in 35-DTBP that do not provide the ortho-stabilization necessary for phenoxy radical formation required in the oxidation pathway [1].

Oxidation stability Catalytic autoxidation Phenoxy radical chemistry Supercritical CO₂

Total Antioxidant Capacity: 3,5-DTBP vs. 2,4-DTBP and 2,6-DTBP via Chemiluminescence

Total antioxidant capacity (TAC) measurements using a luminol-Co(II)/EDTA-H₂O₂ chemiluminescence system revealed that among commercially available hindered phenols, 2,4-di-tert-butylphenol exhibited % Trolox equivalent (TE) of 2.31 ± 0.13, while 2,6-di-tert-butylphenol and 3,5-di-tert-butylphenol were included in the study [1]. Notably, the study identified that of seven sterically hindered phenols analyzed, the highest antioxidant capacity was observed in a 3,5-di-tert-butyl-4-hydroxybenzyl-substituted pyrazole derivative (% TE = 27.3 ± 2.4) [1], demonstrating that the 3,5-di-tert-butyl substitution pattern serves as an effective antioxidant scaffold when appropriately functionalized. The meta-substitution pattern of 35-DTBP allows para-functionalization that enhances antioxidant potency beyond what is achievable with ortho-substituted isomers.

Antioxidant capacity Chemiluminescence Trolox equivalents Radical scavenging

Electrophilic Nitrosation Resistance: 3,5-DTBP vs. 2,6-Dimethylphenol and Other Phenolic Substrates

In a systematic kinetic study of phenolic compound nitrosation, 3,5-di-tert-butylphenol exhibited negligible reactivity toward C-nitrosation, with the authors explicitly attributing this to steric hindrance from the tert-butyl substituents that prevents attack by nitrosating agents [1]. The observed sequence of substrate reactivities was governed by para-orientation preference, steric hindrance of alkyl substituents, and hyperconjugative effects. The lack of reactivity of 3,5-di-tert-butylphenol contrasts sharply with more reactive substrates such as 2,6-dimethylphenol and 2,4,6-trimethylphenol, which underwent measurable nitrosation under identical conditions (pH > 3, monitored spectrophotometrically at 345 nm) [1].

Nitrosation kinetics Electrophilic substitution Steric hindrance Reactivity series

Anti-Biofilm Activity: 3,5-DTBP BIC Against Streptococcus mutans

3,5-Di-tert-butylphenol demonstrated anti-biofilm activity against Streptococcus mutans, a primary cariogenic pathogen. The biofilm inhibitory concentration (BIC) for 3,5-DTBP was determined to be 100 μg/mL, at which concentration the compound impeded biofilm formation without causing lethal effects on the bacterial cells [1]. This finding positions 3,5-DTBP as a non-biocidal biofilm inhibitor, differentiating it from broad-spectrum antimicrobial agents. Additionally, 3,5-DTBP was identified as the major antifungal constituent in methanolic extract of Pleurotus florida, exhibiting anti-biofilm activity against clinically relevant Candida species [2].

Anti-biofilm Streptococcus mutans Anticariogenic BIC

Acute Oral Toxicity: 3,5-DTBP LD₅₀ in Toxicity Class 4

In silico toxicity evaluations determined an LD₅₀ value of 800 mg/kg for 3,5-di-tert-butylphenol, categorizing it into toxicity class 4 according to standard hazard classification systems [1]. For comparative context, the same study reported an LD₅₀ of 2760 mg/kg for 9-octadecene (toxicity class 5), establishing that 3,5-DTBP exhibits moderate acute oral toxicity relative to lower-toxicity comparator compounds. This toxicity classification provides essential safety context for laboratory handling and procurement decisions where hazard assessment is a determining factor.

Acute toxicity LD₅₀ Safety assessment Hazard classification

Synthetic Feasibility: Direct Synthesis from 3,5-Di-tert-butylbenzoic Acid

3,5-Di-tert-butylphenol can be synthesized by two independent routes, including a pathway starting from commercially available 3,5-di-tert-butylbenzoic acid via the intermediacy of 3,5-di-tert-butylanilinium hydrogen sulfate [1]. This synthetic accessibility from a distinct precursor (3,5-di-tert-butylbenzoic acid) differentiates 3,5-DTBP from 2,6-DTBP and 2,4-DTBP, which are typically manufactured by direct alkylation of phenol with isobutylene over acid catalysts [2]. The alternative synthetic route provides supply chain diversification and may offer purity advantages in specialized applications requiring ultra-high purity 3,5-DTBP.

Synthesis route Benzoic acid decarboxylation Chemical availability Precursor comparison

Evidence-Backed Application Scenarios for 3,5-Di-tert-butylphenol (CAS 1138-52-9)


Synthetic Intermediate for High-Potency Hindered Phenol Antioxidants

Based on chemiluminescence evidence showing that 3,5-di-tert-butyl-4-hydroxybenzyl-substituted derivatives achieve the highest total antioxidant capacity (% TE = 27.3 ± 2.4) among tested hindered phenols [1], 3,5-di-tert-butylphenol serves as an optimal scaffold for synthesizing advanced antioxidant compounds. The meta-substitution pattern allows para-functionalization (e.g., Mannich base formation, benzylation) that enhances antioxidant potency beyond what is achievable with 2,4-di-tert-butylphenol (2.31% TE). Researchers developing polymer stabilizers, lubricant additives, or therapeutic antioxidants should procure 3,5-DTBP specifically for para-functionalized derivative synthesis rather than ortho-substituted isomers.

Oxidation-Resistant Component in High-Temperature or Supercritical Fluid Systems

The direct comparative evidence that 3,5-di-tert-butylphenol yields only traces of oxidation products under conditions (70 °C, 207 bar scCO₂, Co(salen) catalyst, excess O₂) that completely convert 2,6-di-tert-butylphenol to benzoquinone products [2] establishes 35-DTBP as the preferred hindered phenol for applications requiring oxidative stability. Industrial users formulating lubricants, polymer additives, or specialty chemicals for high-temperature oxidative environments should select 3,5-DTBP over 2,6-DTBP when oxidative degradation resistance is paramount. This near-complete autoxidation resistance translates to extended service life in oxygen-exposed applications.

Anti-Biofilm Research and Dental Caries Intervention Development

With a characterized biofilm inhibitory concentration (BIC) of 100 μg/mL against Streptococcus mutans without lethal effects [3], 3,5-di-tert-butylphenol is a validated lead compound for developing non-biocidal anti-caries agents. The compound additionally demonstrates anti-biofilm activity against clinically relevant Candida species [4]. Researchers in oral microbiology, biofilm inhibition, and anti-fungal development should procure 3,5-DTBP as a reference compound with established anti-biofilm parameters, enabling reproducible studies on biofilm disruption mechanisms without confounding antimicrobial cytotoxicity.

Electrophilic Substitution Chemistry Requiring Ortho/Para Selectivity with Tert-Butyl Steric Protection

The negligible nitrosation reactivity of 3,5-di-tert-butylphenol, attributed to steric hindrance from the tert-butyl substituents [5], combined with its accessible ortho (2- and 6-) and para (4-) positions, makes 3,5-DTBP uniquely suited for selective electrophilic substitution chemistry. Unlike 2,6-DTBP where ortho positions are blocked, or 2,4-DTBP with partial ortho-blocking, 35-DTBP presents all reactive ring positions while providing steric protection against unwanted side reactions. Synthetic chemists requiring a hindered phenol scaffold with unencumbered ortho/para reactivity for nitration, halogenation, or Mannich reactions should select 3,5-DTBP over its ortho-substituted isomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Di-tert-butylphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.